molecular formula C36H58O10 B149989 Bayogenin 3-O-beta-D-glucopyranoside CAS No. 104513-86-2

Bayogenin 3-O-beta-D-glucopyranoside

Cat. No. B149989
CAS RN: 104513-86-2
M. Wt: 650.8 g/mol
InChI Key: ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bayogenin 3-O-beta-D-glucopyranoside is a naturally occurring compound found in the leaves of the bayberry tree (Myrica rubra). It is an important component of traditional Chinese medicine and has been used for a variety of medicinal purposes. It is also known as this compound, bayogenin 3-O-beta-D-glucoside, and bayogenin 3-O-beta-D-glucuronide. The compound has been studied extensively in recent years due to its potential therapeutic uses.

Scientific Research Applications

1. Isolation and Structural Elucidation

Bayogenin 3-O-beta-D-glucopyranoside has been isolated from various plant species. For instance, it was identified in the leaves and stems of Duranta repens, where its structure was determined through spectroscopic data (Furusawa et al., 2016). Similarly, this compound was isolated from the aerial parts of Medicago arabica, with its structure elucidated by FAB-MS and NMR analysis (Bialy et al., 2004).

2. Cytotoxic and Antimicrobial Activities

This compound and related compounds have been studied for their potential cytotoxic and antimicrobial activities. A study on Chenopodium bonus-henricus roots showed that saponins including this compound exhibit cytotoxic activity against leukemic cell lines and modulate interleukin-2 production in cells (Kokanova-Nedialkova et al., 2018). Another study highlighted its antifungal properties, as seen in compounds isolated from Allium minutiflorum (Barile et al., 2007).

3. Antispasmodic Activity

Research has also explored the antispasmodic activities of saponins containing this compound. A study on Allium hirtifolium showed that these compounds have potential use as antispasmodic agents, useful in treating gastrointestinal disturbances (Barile et al., 2005).

4. Synthesis and Antitumor Activity

The synthesis of compounds structurally similar to this compound has been a focus for exploring their antitumor activities. Studies have synthesized analogs and evaluated their cytotoxic activities against various human tumor cell lines, contributing to the understanding of their potential therapeutic applications (Hou et al., 2006).

5. Hepatoprotective Properties

In a study on Chenopodium bonus-henricus, this compound showed hepatoprotective and antioxidant activities, suggesting its potential in liver health management (Kokanova-Nedialkova et al., 2019).

Mechanism of Action

Target of Action

Bayogenin 3-O-beta-D-glucopyranoside is a triterpenoid saponin isolated from Polygala japonica . It primarily targets inflammatory pathways . The compound’s role is to exert anti-inflammatory activities .

Mode of Action

It is known to possess anti-inflammatory activities . This suggests that it may interact with targets in the inflammatory pathways to reduce inflammation.

Biochemical Pathways

Given its anti-inflammatory activities , it can be inferred that it likely affects pathways related to inflammation. The downstream effects would be a reduction in inflammation.

Result of Action

The primary result of this compound’s action is the reduction of inflammation . This is achieved through its interaction with targets in the inflammatory pathways.

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is Bayogenin 3-O-beta-D-glucopyranoside and where was it found?

A: this compound is an oleanane-type saponin. It was identified as one of the known compounds isolated from the aerial part of Polygala japonica Houtt. alongside other saponins, including the newly discovered polygalasaponins I-X. []

Q2: What does the research paper tell us about the structure of this compound?

A: While the paper confirms the isolation of this compound, it primarily focuses on elucidating the structures of the newly discovered polygalasaponins I-X. The paper doesn't provide detailed spectroscopic data or molecular weight information specifically for this compound. []

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